molecular formula C29H26F2N4O7S B12417631 Cap-dependent endonuclease-IN-9

Cap-dependent endonuclease-IN-9

Cat. No.: B12417631
M. Wt: 612.6 g/mol
InChI Key: JDOKXEGWAZOMOS-SNNZXTPGSA-N
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Description

Cap-dependent endonuclease-IN-9 is a potent inhibitor of the cap-dependent endonuclease enzyme, which plays a crucial role in the replication of the influenza virus. This compound exhibits notable efficacy against the influenza virus with minimal cytotoxicity, enhanced in vivo pharmacokinetics, and robust pharmacodynamics . It effectively suppresses the RNA polymerase activity of the influenza virus, making it a promising candidate for antiviral therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cap-dependent endonuclease-IN-9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic routes to ensure high yield and purity. This involves scaling up the laboratory procedures and implementing stringent quality control measures to maintain consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

Cap-dependent endonuclease-IN-9 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using various analytical techniques to confirm their structure and purity .

Mechanism of Action

Cap-dependent endonuclease-IN-9 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the transcription of viral RNA. This inhibition prevents the virus from replicating and spreading within the host. The compound targets the active site of the enzyme, blocking its catalytic activity and thereby disrupting the viral life cycle .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cap-dependent endonuclease-IN-9 include:

Uniqueness

This compound is unique due to its enhanced pharmacokinetics and minimal cytotoxicity compared to other similar compounds. It also shows robust pharmacodynamics, making it a promising candidate for further development as an antiviral agent .

Properties

Molecular Formula

C29H26F2N4O7S

Molecular Weight

612.6 g/mol

IUPAC Name

[(10R)-9-[(11R)-7,8-difluoro-4a,6,8,9,11,11a-hexahydrobenzo[c][1]benzothiepin-11-yl]-2,5-dioxo-13-oxa-1,8,9,15-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-3,6,12(16),14-tetraen-4-yl]oxymethyl methyl carbonate

InChI

InChI=1S/C29H26F2N4O7S/c1-39-29(38)42-14-41-27-20(36)8-9-34-26(27)28(37)33-11-19-21(40-13-32-19)10-23(33)35(34)25-15-6-7-18(30)24(31)17(15)12-43-22-5-3-2-4-16(22)25/h2-6,8-9,13,16,18,22-23,25H,7,10-12,14H2,1H3/t16?,18?,22?,23-,25+/m1/s1

InChI Key

JDOKXEGWAZOMOS-SNNZXTPGSA-N

Isomeric SMILES

COC(=O)OCOC1=C2C(=O)N3CC4=C(C[C@H]3N(N2C=CC1=O)[C@@H]5C6C=CC=CC6SCC7=C(C(CC=C57)F)F)OC=N4

Canonical SMILES

COC(=O)OCOC1=C2C(=O)N3CC4=C(CC3N(N2C=CC1=O)C5C6C=CC=CC6SCC7=C(C(CC=C57)F)F)OC=N4

Origin of Product

United States

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